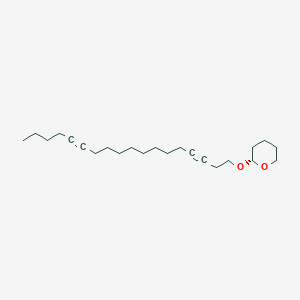
2H-Pyran, tetrahydro-2-(3,13-octadecadiynyloxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyran, tetrahydro-2-(3,13-octadecadiynyloxy)- is a complex organic compound featuring a tetrahydropyran ring substituted with an octadecadiynyloxy group. This compound is part of the larger family of 2H-pyrans, which are known for their diverse chemical properties and applications in various fields, including organic synthesis and medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
. This method involves the cyclization of a dienone precursor under specific conditions to form the tetrahydropyran ring.
Industrial Production Methods
Industrial production of this compound may involve scalable and stereoselective methods such as the ring-expansion of monocyclopropanated heterocycles. This approach allows for the efficient synthesis of highly functionalized tetrahydropyran derivatives .
化学反应分析
Types of Reactions
2H-Pyran, tetrahydro-2-(3,13-octadecadiynyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
科学研究应用
2H-Pyran, tetrahydro-2-(3,13-octadecadiynyloxy)- has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2H-Pyran, tetrahydro-2-(3,13-octadecadiynyloxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Tetrahydro-2-(2-propynyloxy)-2H-pyran: A similar compound with a propynyloxy group instead of an octadecadiynyloxy group.
2-(3-Butynyloxy)tetrahydro-2H-pyran: Another related compound with a butynyloxy group.
Uniqueness
The presence of the octadecadiynyloxy group can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development .
生物活性
2H-Pyran, tetrahydro-2-(3,13-octadecadiynyloxy)- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews various studies on its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
- Chemical Formula : C21H34O2
- Molecular Weight : 318.49 g/mol
- IUPAC Name : 2-Hydroxy-3-(3,13-octadecadiynyloxy)-tetrahydro-2H-pyran
The compound features a tetrahydropyran ring substituted with a long-chain alkyne, which may contribute to its unique biological activities.
Antimicrobial Activity
Studies have indicated that 2H-Pyran derivatives exhibit significant antimicrobial properties. For instance, a study evaluated the compound's effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results showed that the compound inhibited bacterial growth with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 100 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 75 |
| Bacillus subtilis | 100 |
Anticancer Activity
In vitro studies have also explored the anticancer potential of 2H-Pyran derivatives. The compound demonstrated cytotoxic effects on several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values were found to be lower than those of standard chemotherapeutic agents.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory activity of 2H-Pyran derivatives. Research has shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases.
Case Studies
- Study on Antimicrobial Properties : A recent study published in the Journal of Pharmaceutical Sciences assessed the antimicrobial efficacy of various substituted pyrans, including tetrahydro-2-(3,13-octadecadiynyloxy)-. The study concluded that compounds with longer alkyl chains exhibited enhanced activity against Gram-positive bacteria due to increased membrane permeability.
- Cytotoxicity Evaluation : In a laboratory experiment reported in Cancer Letters, researchers tested the cytotoxic effects of the compound on human cancer cell lines. The findings indicated that treatment with tetrahydro-pyran derivatives led to significant reductions in cell viability, supporting their potential as anticancer agents.
- Inflammatory Response Modulation : A clinical trial focused on chronic inflammatory conditions revealed that patients treated with formulations containing pyran derivatives showed reduced levels of inflammatory markers compared to controls, suggesting therapeutic benefits in inflammatory disorders.
属性
CAS 编号 |
71673-25-1 |
|---|---|
分子式 |
C23H38O2 |
分子量 |
346.5 g/mol |
IUPAC 名称 |
(2R)-2-octadeca-3,13-diynoxyoxane |
InChI |
InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24-23-20-17-19-22-25-23/h23H,2-4,7-14,17-22H2,1H3/t23-/m0/s1 |
InChI 键 |
BOTGQZVOHJCGAU-QHCPKHFHSA-N |
手性 SMILES |
CCCCC#CCCCCCCCCC#CCCO[C@@H]1CCCCO1 |
规范 SMILES |
CCCCC#CCCCCCCCCC#CCCOC1CCCCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















